Strontium arsenate

Description

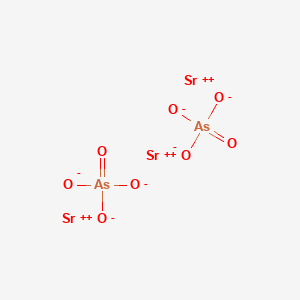

Structure

2D Structure

Properties

IUPAC Name |

tristrontium;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Sr/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUKBNOCUASEEE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O8Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928700 | |

| Record name | Strontium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-68-1 | |

| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tristrontium diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Strontium Arsenate

Synthesis Methodologies

The synthesis of this compound, like many inorganic compounds, can be achieved through several routes, each influencing the final product's characteristics, such as crystallinity and particle size.

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. For related compounds like strontium stannate, hydrothermal synthesis has been used, typically involving heating a suspension for several hours to form the desired product. researchgate.net This technique can be adapted for this compound to produce crystalline nanostructures. researchgate.net

Solid-State Reactions: This is a common and relatively simple method for producing ceramic and other inorganic powders. It typically involves mixing precursor materials, such as strontium oxide or carbonate and an arsenic oxide, and then calcining (heating) them at high temperatures for an extended period to induce a reaction in the solid state. researchgate.net

Other Synthesis Routes: Wet chemical methods, such as precipitation, can also be employed. This involves reacting soluble precursors, like strontium nitrate (B79036) and a soluble arsenate salt, in a solution to precipitate the insoluble this compound. lew.ro

Characterization Techniques

Once synthesized, the material must be thoroughly analyzed to confirm its identity, purity, and structural properties.

X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure and phase purity of a crystalline material. The XRD pattern of a this compound composite has been shown to exhibit a semi-crystalline nature, with characteristic peaks indicating its structure. ijirset.com

Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to probe the molecular vibrations within the compound. FTIR spectra of this compound reveal characteristic absorption bands corresponding to the vibrational modes of the arsenate (AsO₄³⁻) anion and the strontium-oxygen (Sr-O) bonds.

Electron Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology (shape and size) and microstructure of the synthesized particles. SEM analysis of this compound has shown it to have a semi-crystalline nature. ijirset.com

Physicochemical Properties of Strontium Arsenate

Crystal Structure and Lattice Parameters

While detailed crystallographic data for this compound is not widely published, analysis of related materials provides insight. The incorporation of strontium into crystal lattices, such as hydroxyapatite (B223615), can lead to modifications in lattice parameters and crystal size. researchgate.net The ionic radius of the strontium ion (Sr²⁺) is larger than that of calcium (Ca²⁺), so its substitution into a crystal lattice can cause expansion. researchgate.net The crystal structure of this compound composites has been described as semi-crystalline and polycrystalline with an orthorhombic structure. ijirset.comscispace.com

Table 1: Basic

| Property | Value |

|---|---|

| Chemical Formula | Sr₃(AsO₄)₂ |

| Molecular Weight | 540.7 g/mol |

| Appearance | Solid |

| Solubility in Water | 0.0550 g/L (at a certain temperature) |

| Synonyms | Tristrontium diarsenate, Arsenic acid, strontium salt (2:3) |

Data sourced from PubChem and other chemical suppliers. americanelements.comquora.comnih.gov

Thermal Stability and Phase Transitions

The thermal stability of materials like this compound is crucial for high-temperature applications. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine at what temperatures the material decomposes or undergoes phase transitions. scispace.com For thin films of related strontium compounds like strontium titanate (STO), annealing at high temperatures (e.g., 650 °C) is necessary to convert the film into a more stable crystalline phase. mdpi.com However, excessively high temperatures can lead to lattice distortions or unwanted phase transitions. mdpi.comaps.org

Optical and Electronic Properties

The optical and electronic properties determine the material's interaction with light and its electrical conductivity. For semiconductors, the band gap is a key property. Related nanostructured materials have been shown to possess strong light absorption properties in the UV-visible region. researchgate.net The electrical conductivity of this compound has been studied in the context of composites. When incorporated into a polypyrrole (PPy) polymer matrix, the AC conductivity of the composite increases with frequency. ijirset.com

Vibrational and Electronic Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups and molecular vibrations within a compound. nanografi.com In the analysis of strontium arsenate (Sr₃(AsO₄)₂), FTIR spectra reveal characteristic absorption bands that correspond to the vibrational modes of the arsenate (AsO₄³⁻) anion and the metal-oxygen bonds.

Research on pure this compound has identified several characteristic frequencies. ijirset.com A study on polypyrrole/Sr₃(AsO₄)₂ composites presented an FTIR spectrum for the pure ceramic component, with observed frequencies detailed in the table below. ijirset.com Additional research on polyaniline (PANI) composites doped with this compound identified stretching frequencies at 796 cm⁻¹ and 508 cm⁻¹, which confirm the presence of the Sr-O metal-oxygen bond within the polymer matrix. researchgate.net The spectral range of 650-1100 cm⁻¹ typically contains the stretching vibrations of the (-AsOₓ) moiety in arsenate-containing molecules. researchgate.net The degree of protonation and the presence of organic substituents can alter the molecular symmetry, which in turn dictates the number of observable spectral components. researchgate.net

**Table 1: Characteristic FTIR Frequencies for this compound (Sr₃(AsO₄)₂) **

| Frequency (cm⁻¹) | Reference |

|---|---|

| 3040 | ijirset.com |

| 2483 | ijirset.com |

| 2357 | ijirset.com |

| 1771 | ijirset.com |

| 1478 | ijirset.com |

| 1184 | ijirset.com |

| 1071 | ijirset.com |

| 856 | ijirset.com |

| 796 | researchgate.net |

| 702 | ijirset.com |

| 613 | ijirset.com |

| 508 | researchgate.net |

Raman Spectroscopy for Vibrational Modes of Arsenate and Other Polyhedra

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly those that involve a change in polarizability. nanografi.com For this compound, this technique is crucial for characterizing the vibrational modes of the arsenate (AsO₄³⁻) tetrahedra.

In studies of hydrogen arsenate minerals, Raman spectroscopy clearly distinguishes between AsO₄ and AsO₃OH units. researchgate.net The spectra of these compounds show that higher wavenumber bands can be attributed to the antisymmetric ν₃(AsO₃OH) modes, while stronger bands at slightly lower wavenumbers originate from the symmetric ν₁(AsO₃OH) modes. researchgate.net While specific Raman data for Sr₃(AsO₄)₂ is not extensively detailed in the provided search results, analysis of analogous compounds provides insight. For instance, in the perovskite Nd₀.₅Sr₀.₅MnO₃, Raman modes are associated with the stretching and breathing modes of the MnO₆ octahedra, and their intensities are related to the magnitude of Jahn-Teller distortions. iisc.ac.in This highlights how Raman spectra can reflect structural disorder and its variation with temperature. iisc.ac.in Generally, for carbonate minerals, which can be compared to arsenates, Raman active modes correspond to internal modes of the anionic group (e.g., CO₃²⁻) and external vibrations of the crystal lattice. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Cationic Environments (e.g., ⁸⁷Sr NMR in Strontium Systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local environment of specific nuclei. For strontium-containing compounds, ⁸⁷Sr NMR is particularly valuable for probing the local cationic environments, despite challenges such as the nucleus's low gyromagnetic ratio and large quadrupolar moment. pnnl.govualberta.ca

High-field ⁸⁷Sr NMR studies have been successfully conducted on a variety of solid strontium compounds at natural abundance. researchgate.netacs.orgnih.gov These studies demonstrate that ⁸⁷Sr NMR parameters are highly sensitive to the local structure. ualberta.ca The strontium nuclear quadrupole coupling constants, which can range from 0 to 50.5 MHz, are indicative of the strontium site symmetry. researchgate.netacs.orgnih.gov Furthermore, an experimental ⁸⁷Sr chemical shift scale has been established, spanning approximately 550 ppm. researchgate.netacs.orgnih.gov A general trend shows that the magnetic shielding of the strontium nucleus increases with its coordination number. researchgate.netacs.orgnih.govresearchgate.net Although direct ⁸⁷Sr NMR studies on this compound are not detailed in the available literature, the established principles confirm that this technique can provide precise information on the coordination, site symmetry, and local bonding environment of strontium ions within the arsenate crystal lattice. ualberta.caresearchgate.netacs.orgnih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Analysis for Local Atomic Structure and Coordination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an element-specific technique used to determine the local atomic structure, including bond distances, coordination numbers, and the degree of local disorder around a specific atom. researchgate.netlibretexts.org It is particularly useful for characterizing the coordination environment of strontium in materials like this compound.

EXAFS studies on various strontium-containing compounds have successfully quantified the local structure around Sr ions. researchgate.netnih.gov The technique can be used to analyze crystalline, hydrated, and precipitated strontium compounds in various oxygen-ligated bonding environments. researchgate.netnih.gov For example, analysis of strontium sorbed onto mineral surfaces has used EXAFS to confirm the formation of inner-sphere surface complexes and to determine Sr-O bond distances. acs.orgacs.org In studies of strontium substitution in carbonates like calcite and aragonite, EXAFS data revealed that Sr substitutes for Ca, leading to a dilation of the local structure. geoscienceworld.orgresearchgate.net Quantitative analysis of EXAFS spectra for strontium sorbed on kaolinite (B1170537) and amorphous silica (B1680970) showed a single first shell of 9-10 oxygen atoms at an average Sr-O bond distance of 2.61 Å, indicative of hydrated surface complexes. nih.gov These findings demonstrate the capability of EXAFS to provide precise details on the coordination number, interatomic distances, and nature of neighboring atoms for strontium within the this compound matrix.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Stoichiometry

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a standard analytical technique for determining the elemental composition of a sample. qa-group.com The method works by detecting the characteristic X-rays emitted by elements in the sample when they are excited by an electron beam, allowing for both qualitative and quantitative analysis. epa.govthermofisher.com

EDX analysis is crucial for verifying the elemental makeup and stoichiometry of synthesized compounds like this compound. The technique can generate an overview of the elemental composition, create 2D maps of elemental distribution, and identify impurities or foreign-matter inclusions. qa-group.comgsa-ratingen.de In the context of related materials, EDX has been used to confirm the elemental composition of arsenic-bearing minerals and strontium-doped nanocomposites. nih.govnih.gov For example, SEM-EDX has been employed to identify the elemental composition of minerals in mining-affected environments and to characterize synthesized iron arsenate compounds. nih.govmdpi.com This establishes EDX as a fundamental tool for confirming that the synthesized this compound has the correct stoichiometric ratio of strontium, arsenic, and oxygen.

Computational Chemistry and Theoretical Modeling of Strontium Arsenate

Density Functional Theory (DFT) Applications for Electronic Structure and Energetic Favorability

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of materials. acs.org It is employed to understand bonding, charge density, and the energetic favorability of different atomic configurations. mdpi.comresearchgate.net DFT calculations are based on solving the Schrödinger equation, but instead of the complex many-electron wavefunction, DFT uses the electron density to determine the energy of a system. mdpi.com

In the context of arsenates, DFT studies have been instrumental in determining the most stable adsorption geometries on mineral surfaces. For instance, research on arsenate adsorption on alumina (B75360) surfaces showed that a bidentate binuclear (BB) configuration is energetically more favorable than a bidentate mononuclear (BM) configuration by 0.47 eV to 1.05 eV. mdpi.com Such calculations reveal that reactivity is influenced not just by coordination but also by steric factors, with the most stable arsenate configurations having an O(surface)-As-O(surface) angle close to the ideal tetrahedral angle of 109.5°. researchgate.net

The energetic favorability of incorporating different ions into a crystal lattice is also a key application of DFT. Calculations can predict formation energies, which indicate the thermodynamic stability and likelihood of synthesis for a given compound. For example, studies on strontium-containing perovskites have shown that negative formation energies are a key indicator of stability. researchgate.net DFT simulations comparing the energies of different phases or ion-exchanged structures can determine the most stable state. For example, DFT simulations indicated that the exchange of strontium ions for barium ions at the surface of barite is an energetically favorable process. osti.gov These principles are directly applicable to modeling the electronic structure and energetic landscape of strontium arsenate, predicting its most stable crystalline forms and the nature of its chemical bonds.

DFT calculations are also used to understand how electronic properties, such as the band gap, are affected by composition. The choice of the exchange-correlation functional within DFT, such as the generalized gradient approximation (GGA), is crucial as it affects the accuracy of the calculated structural and electronic properties. mdpi.comnih.gov

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanics (QM) provides the fundamental framework for calculating a wide range of molecular properties from first principles, without reliance on empirical data. uchile.cl Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and DFT are used to solve the Schrödinger equation, which, once solved, allows for the determination of energy and other molecular properties. mdpi.com

These calculations can predict molecular geometries, vibrational frequencies (which correspond to infrared and Raman spectra), and thermodynamic properties such as enthalpy and Gibbs free energy. mdpi.comdiva-portal.org For instance, QM methods have been applied to study the thermodynamics and kinetics of arsenate adsorption on iron oxyhydroxide models. mdpi.com The calculation of vibrational frequencies is not only crucial for spectroscopic predictions but also serves to confirm that a calculated structure represents an energy minimum (all real frequencies) or a transition state (one imaginary frequency). mdpi.com

Furthermore, quantum mechanical calculations can elucidate electronic properties that govern a molecule's interaction with electric fields, such as polarizability and hyperpolarizability. diva-portal.org These properties are essential for understanding the response of a material to external stimuli. Studies have investigated the electronic and spin polarization properties of arsenate binding to the heme group in enzymes, revealing significant changes in the electronic environment upon binding. rmiq.org For this compound, such calculations could predict its dielectric response, non-linear optical properties, and the precise bond lengths and angles of its minimum energy structure.

Modeling of Local Structural Environments and Spectroscopic Parameters

Understanding the local coordination environment—the number, type, and distance of neighboring atoms—is critical for characterizing a material's structure and properties. Computational modeling is often used in conjunction with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy to refine and interpret structural data. acs.orgsrs.gov

EXAFS provides information on the average local coordination, such as bond distances and coordination numbers. srs.gov For example, EXAFS studies on arsenate sorbed on goethite have identified the presence of multiple surface complexes, including monodentate and bidentate forms, with specific As-Fe distances measured at 2.85 Å and 3.24 Å. acs.org Similarly, the local structure around strontium ions sorbed on various materials has been characterized. In one study, Sr-O distances were found to be in the range of 2.573(3)–2.976(5) Å for an eight-coordinated strontium ion. geoscienceworld.org

Theoretical modeling complements these experimental findings. First-principles calculations can generate theoretical EXAFS spectra based on proposed atomic structures, which can then be compared to experimental spectra to validate the structural model. srs.gov DFT calculations on strontium-substituted hydroxyapatite (B223615) have shown that the substitution induces strong local distortions, with Sr-O bond structures around the strontium ion being comparable to those in pure strontium hydroxyapatite. depaul.edu These modeling approaches allow for a detailed, atom-scale interpretation of how this compound's crystal lattice accommodates its constituent ions and how this arrangement would manifest in spectroscopic measurements. depaul.edu

Simulations of Strontium Ion Accommodation and Stability in Related Compounds

Simulations are crucial for understanding how strontium ions are accommodated within different crystal structures and for assessing the stability of the resulting compound. Such studies are particularly relevant for predicting the behavior of strontium in complex mineral phases, including arsenates.

The stability of strontium within a host lattice is often evaluated by calculating substitution or formation energies. For example, the incorporation of carbonate ions into lead hydroxyl arsenate, a compound isostructural with apatite, has been studied to understand ion accommodation, with findings indicating that substitution occurs at multiple sites within the structure. researchgate.net In another study, DFT was used to investigate the adsorption of Sr²⁺ on a sodium iron phosphate (B84403) carbonate surface, calculating interaction distances and adsorption energies to determine the stability of the adsorbed ion. mdpi.com These simulation approaches can be directly applied to model the accommodation of Sr²⁺ ions within an arsenate framework, predict site preference, and evaluate the thermodynamic stability of the resulting this compound structure.

Materials Science and Advanced Applications of Strontium Arsenate

Development of Polymer/Strontium Arsenate Composites

The integration of inorganic fillers into polymer matrices is a well-established method for developing composite materials with tailored properties. Strontium arsenate has been investigated as a filler material in conducting polymers, leading to composites with interesting electrical and dielectric characteristics.

Synthesis and Electrical Conductivity Studies

Polypyrrole (PPy)/strontium arsenate [Sr₃(AsO₄)₂] composites have been synthesized using an in-situ polymerization method. ijirset.com In this process, pyrrole (B145914) is polymerized in the presence of this compound and an oxidizing agent, such as ammonium (B1175870) persulfate, to create a composite material. ijirset.com Studies have been conducted on composites with varying weight percentages of this compound, including 10, 20, 30, 40, and 50 wt.%. ijirset.com

Dielectric Property Investigations

The incorporation of ceramic fillers like this compound into a polymer matrix can significantly alter the dielectric properties of the resulting composite. While specific studies focusing solely on the dielectric properties of this compound composites are part of a broader investigation into polymer-ceramic composites, the principles of these materials are well-documented. ijltemas.inchristuniversity.in Generally, the dielectric constant of a polymer composite is influenced by the dielectric properties of both the polymer matrix and the inorganic filler, as well as the characteristics of the interface between them. mdpi.comnitrkl.ac.in The goal of creating such composites is often to achieve a high dielectric constant while maintaining the advantageous properties of the polymer, such as flexibility and high breakdown strength. nitrkl.ac.in

In the case of PPy/Sr₃(AsO₄)₂ composites, analysis has shown that the presence of this compound particles embedded in the PPy chain forms a multiphase material. ijirset.com The interaction at the interface between the polymer and the ceramic particles can lead to interfacial polarization, which contributes to the dielectric response of the composite. scirp.org The thermal stability of these composites has been observed to be higher than that of pure polypyrrole, indicating a strong interaction between the components. ijltemas.in

Potential in Sensor Applications

The changes in electrical properties of polymer/strontium arsenate composites with varying environmental conditions suggest their potential use in sensor applications. ijirset.comijltemas.in For instance, the conductivity of these composites is influenced by the concentration of the this compound filler, a principle that can be harnessed for developing sensors. ijirset.com Conducting polymer composites have been explored for various sensing applications, including humidity sensors, due to their responsive electrical characteristics. sensorsportal.com The combination of a conducting polymer with a ceramic material can enhance sensor properties like thermal stability and response time. ijirset.com The development of sensors based on conducting polymer/metal oxide nanocomposites is an active area of research, and by extension, composites containing this compound may find similar applications. ijirset.com

Exploration in Semiconductor and Optoelectronic Device Fabrication

While this compound itself is not a primary semiconductor material, its constituent element, arsenic, is fundamental to the semiconductor industry. americanelements.com Arsenic is used in the production of various compound semiconductors such as gallium arsenide (GaAs), indium arsenide (InAs), and silicon arsenide. americanelements.comamericanelements.com These materials are crucial for manufacturing a range of electronic and optoelectronic devices, including transistors, lasers, and solar cells. wikipedia.org Arsenic also serves as a doping agent in solid-state devices to modify their electrical properties. americanelements.comamericanelements.com The field of optoelectronics relies on materials that can interact with light, and the development of new materials is essential for advancing device performance. The potential integration of strontium-containing compounds into these technologies remains an area of exploratory research.

Fabrication and Optical Characterization of Transparent Strontium Fluoroarsenate Ceramics

A significant advancement in optical materials has been the fabrication of transparent strontium fluoroarsenate (Sr₅(AsO₄)₃F) ceramics. colab.wsresearchgate.net These ceramics were successfully produced for the first time using a vacuum hot-pressing technique on chemically precipitated nanopowders. colab.wsresearchgate.net The synthesis involved the use of strontium(II) nitrate (B79036), arsenic acid, and ammonium fluoride. researchgate.net

The resulting Sr₅(AsO₄)₃F ceramics exhibit excellent optical transparency. colab.wsresearchgate.net For a 1.5 mm thick sample, a transmittance of up to 89.5% has been achieved in the mid-infrared (mid-IR) region. colab.wsresearchgate.net A key finding is that Sr₅(AsO₄)₃F ceramics have a broader mid-IR transmission range (up to 5.8 μm) compared to the well-known strontium fluorophosphate (B79755) (Sr₅(PO₄)₃F) ceramics, which transmit up to 4.5 μm. colab.wsresearchgate.net X-ray diffraction and scanning electron microscopy analyses revealed that the Sr₅(AsO₄)₃F powders have a single-phase structure isomorphic to Sr₅(PO₄)₃F, with particle sizes around 100–200 nm. colab.wsresearchgate.net The development of such transparent ceramics opens up possibilities for their use in various optical devices. researchgate.net

Table 1: Comparison of Transparent Ceramic Properties

| Property | Strontium Fluoroarsenate (Sr₅(AsO₄)₃F) | Strontium Fluorophosphate (Sr₅(PO₄)₃F) |

| Transmittance (1.5 mm thick) | 89.5% in mid-IR colab.wsresearchgate.net | 85.8% in mid-IR colab.wsresearchgate.net |

| Mid-IR Transmission Range | Up to 5.8 μm colab.wsresearchgate.net | Up to 4.5 μm colab.wsresearchgate.net |

| Powder Particle Size | ~100–200 nm colab.wsresearchgate.net | ~100–200 nm colab.wsresearchgate.net |

| Structure | Isomorphic single-phase colab.wsresearchgate.net | Isomorphic single-phase colab.wsresearchgate.net |

Investigation of Strontium-Containing Arsenates for Nanoporous Zeotype Structures in Industrial Applications (e.g., Hydrogen Storage)

Researchers have explored the use of arsenates in combination with alkaline earth metals to create novel nanoporous materials. americanelements.comsamaterials.com Specifically, a combination of barium hydroxide (B78521) and arsenate has been used to synthesize a lightweight, structurally complex set of nanoporous zeotype structures. americanelements.comsamaterials.com These materials are noted for their potential benefits in industrial applications that require nanoporous materials, including hydrogen storage. americanelements.comsamaterials.com

Zeolites and zeotype materials are crystalline aluminosilicates with well-defined pore structures, making them suitable for applications such as ion exchange, adsorption, and catalysis. mdpi.combrazilianjournals.com.br The synthesis of zeolites with specific properties, such as a low silicon-to-aluminum ratio, can enhance their ion-exchange capacity. mdpi.com While the direct use of this compound in this specific research is not detailed, the study highlights the potential of strontium-containing arsenates in the development of advanced porous materials for applications like gas storage. americanelements.comsamaterials.com

Photocatalytic Performance of this compound Nanomaterials

Nanostructured this compound (Sr2As2O7) has demonstrated potential as a photocatalyst, particularly in the degradation of organic pollutants under solar light. Research into its photocatalytic capabilities has revealed the influence of synthesis conditions and material properties on its efficiency.

Nanostructured Sr2As2O7 has been synthesized using a hydrothermal crystal growth method, reacting Strontium nitrate (Sr(NO3)2) and Arsenic trioxide (As2O3) in various stoichiometric molar ratios. wikipedia.org Characterization of the synthesized nanomaterials confirmed the formation of a monoclinic crystal structure. wikipedia.org The morphology of these materials, as observed through field emission scanning electron microscopy, consists of nanometer-sized particles. wikipedia.org

The photocatalytic activity of this compound nanomaterials has been evaluated through the degradation of Malachite Green, a common organic pollutant, in an aqueous solution under solar light conditions. wikipedia.org Studies have shown that the efficiency of degradation is dependent on factors such as the presence of hydrogen peroxide (H2O2), the amount of the catalyst, and the irradiation time. wikipedia.org In one study, an optimal condition for the degradation of a 100 ppm Malachite Green solution was found to be 20 mg of the this compound catalyst with 0.14 mL of H2O2, achieving a 97% degradation yield in 33 minutes. wikipedia.org

The optical properties of this compound nanomaterials are crucial to their photocatalytic performance. Ultraviolet-visible spectra analysis indicates that these nanomaterials have strong light absorption in the ultraviolet region. wikipedia.org The direct optical band gap energies have been reported to vary based on the stoichiometric ratio of reactants during synthesis, with values ranging from 2.74 eV to 3.08 eV. wikipedia.org

Table 1: Photocatalytic Degradation of Malachite Green using this compound Nanomaterials

| Parameter | Value | Reference |

|---|---|---|

| Pollutant | Malachite Green | wikipedia.org |

| Catalyst | Nanostructured Sr2As2O7 | wikipedia.org |

| Light Source | Solar Light | wikipedia.org |

| Optimal H2O2 | 0.14 mL | wikipedia.org |

| Optimal Catalyst Dose | 20 mg | wikipedia.org |

| Optimal Time | 33 min | wikipedia.org |

| Degradation Yield | 97% | wikipedia.org |

| Optical Band Gap | 2.74 - 3.08 eV | wikipedia.org |

Historical and Contemporary Use of Strontium Compounds in X-ray Shielding and Displays

Historically, a primary application of strontium compounds, particularly strontium oxide, was in the manufacturing of glass for cathode-ray tubes (CRTs) used in color televisions and computer monitors. wikipedia.orgwikipedia.org This glass, which could contain about 8% strontium oxide by weight, was essential for blocking X-ray emissions generated by the high voltages within the CRT. wikipedia.orgfishersci.ca The addition of strontium oxide to the faceplate glass not only provided radiation shielding but also improved the brilliance and quality of the picture. wikipedia.orgwikipedia.org The use of lead glass was restricted to the neck and funnel of the CRT, as it would cause a browning effect on the front panel due to X-ray interaction. wikipedia.org With the decline of CRT technology and the rise of flat-panel displays like LCD and OLED, the consumption of strontium for this purpose has significantly decreased. wikipedia.orgfishersci.fi

In more contemporary applications, the radiopacifying properties of strontium are utilized in dentistry. ereztech.com Due to its higher density, strontium enhances the radiopacity of dental materials, allowing them to be detectable on X-rays. ereztech.com This is crucial for distinguishing restorative materials from adjacent tooth structures. ereztech.com

Furthermore, research has explored the use of strontium compounds in materials for shielding against ionizing radiation. For instance, composites incorporating strontium sulfate (B86663) (SrSO4) have been investigated for their ability to shield against X-ray radiation. wikipedia.org These studies suggest that strontium-based minerals can enhance the mechanical and shielding capabilities of barrier composites. wikipedia.org The radioactive isotope strontium-90, a product of nuclear fission, has been used in radioisotope thermoelectric generators (RTGs) and for medical applications in superficial radiotherapy. fishersci.noereztech.com However, it is a hazardous material due to its radioactivity. fishersci.no

Environmental Geochemistry and Remediation Science Involving Strontium Arsenate Systems

Natural Occurrence and Geochemical Cycling of Strontium and Arsenic

The geochemical behaviors of strontium and arsenic are intricately linked to the geological and hydrological systems they traverse. Their presence and mobility in the environment are governed by a complex interplay of rock weathering, mineral dissolution and precipitation, and redox conditions.

The formation of strontium- and arsenic-bearing minerals, including the potential for strontium arsenate to form, is contingent on specific geological and hydrogeochemical conditions. The co-occurrence of these elements often arises in particular rock types and depositional environments. For instance, arsenic is commonly found disseminated in volcanic rocks, particularly felsic varieties, and its mobilization is often a result of the dissolution of volcanic glass. earth-science.net The presence of strontium-rich groundwater is frequently associated with the weathering and dissolution of carbonate and ancient aluminosilicate (B74896) deposits. mdpi.comresearchgate.net

The geochemical cycling of arsenic is often coupled with that of iron, sulfur, and carbon. nih.gov In many subsurface environments, arsenic's fate is tied to iron oxides, sulfide (B99878) minerals like pyrite, and clay mineral surfaces, which can act as both sources and sinks for the element. rutgers.edu The formation of secondary arsenic minerals, which can control the concentration of dissolved arsenic, is influenced by factors such as climate and local pH. In gold mining districts, for example, the oxidation of arsenopyrite (B74077) can lead to the formation of minerals like scorodite (FeAsO₄·2H₂O) and kankite (FeAsO₄·3.5H₂O). tandfonline.com

The enrichment of strontium in groundwater depends on the source rock's strontium abundance and the extent of water-rock interaction. mdpi.com Weathering, dissolution, and leaching processes in formations like sandstone are primary controls on strontium content in groundwater. mdpi.com Minimal strontium concentrations are often found in less mineralized waters where dissolution of carbonates is the main source. researchgate.net As water becomes saturated with respect to calcite, silicate (B1173343) dissolution can become the dominant process, leading to higher strontium concentrations. researchgate.net Therefore, geological settings that feature both arsenic-rich source rocks (e.g., certain felsic volcanics or mineralized zones) and strontium-bearing strata (e.g., carbonates, aluminosilicates) provide the necessary ingredients for the potential formation of this compound compounds, especially under conditions that favor precipitation.

The behavior of strontium and arsenate in water is dictated by solubility, pH, redox potential, and the presence of other ions. Arsenate (As(V)) can precipitate in the presence of metal cations, while arsenite (As(III)) shows a high affinity for sulfide compounds. brgm.fr The dissolution and precipitation of minerals containing these elements are key processes controlling their aqueous concentrations.

The dissolution of strontium-bearing minerals like carbonates and silicates releases Sr²⁺ into the water. researchgate.net Similarly, the weathering of arsenic-bearing minerals releases arsenate ions. The solubility of this compound (Sr₃(AsO₄)₂) itself is quite low. For example, at a certain temperature, a solubility of 0.0550 g/L corresponds to a solubility product (Ksp) of approximately 1.942 x 10⁻¹⁸. quora.com

Studies on analogous systems provide insight into these dynamics. For instance, research on the removal of arsenate from water by reacting it with cerussite (PbCO₃) shows a dissolution-precipitation mechanism. diva-portal.org The cerussite dissolves, and a less soluble lead arsenate mineral, mimetite, precipitates, effectively removing arsenic from the solution. diva-portal.org This process is efficient over a wide pH range and demonstrates how a carbonate mineral can be transformed into a stable arsenate mineral. diva-portal.org

Furthermore, recent research indicates that the presence of arsenate can influence the precipitation of other minerals. Arsenate has been shown to promote the formation of aragonite-type structures in magnesium- and strontium-bearing calcium carbonates under ambient conditions. researchgate.net It is suggested that aqueous complexes like MgAsO₄⁻ or SrAsO₄⁻ adsorb onto amorphous calcium carbonate precursors, enhancing the incorporation of Mg and Sr into the crystal structure and favoring the formation of aragonite over calcite. researchgate.net These dynamics highlight the complex interactions where the presence of arsenate can actively steer precipitation pathways in aqueous systems.

Isotopes of strontium (Sr) and other elements like oxygen and hydrogen serve as powerful tracers for identifying the sources of water and dissolved solutes, including contaminants like arsenic. duke.edunih.gov The strontium isotope ratio (⁸⁷Sr/⁸⁶Sr) is particularly useful because it does not fractionate significantly during most geological processes but varies widely among different rock types depending on their age and rubidium (Rb) content. cambridge.org

This isotopic "fingerprinting" allows scientists to trace water-rock interactions and identify the origin of groundwater contaminants. duke.educambridge.org For example, in alluvial basins, variations in the ⁸⁷Sr/⁸⁶Sr ratio of groundwater can distinguish between water that has interacted with different sediment sources, such as older crystalline rocks (high ⁸⁷Sr/⁸⁶Sr) versus younger volcanic rocks (low ⁸⁷Sr/⁸⁶Sr). duke.edu This has been used to link higher arsenic concentrations to specific rock types. duke.edu In mining contexts, the ⁸⁷Sr/⁸⁶Sr ratio can differentiate between natural background arsenic and anthropogenic contamination, as the lime (CaO) used in treatment processes often has a distinct, low ⁸⁷Sr/⁸⁶Sr signature derived from marine limestone, which is then imparted to precipitated calcium arsenate. nih.gov Recently, strontium isotopes have also been developed as a tool to trace contaminants from phosphate (B84403) fertilizers into soil and water. sciencedaily.com

In paleoenvironmental studies, strontium isotopes in sediments and biogenic precipitates like foraminifera shells are used to reconstruct past environmental conditions. frontiersin.orgnih.govfrontiersin.org The ⁸⁷Sr/⁸⁶Sr ratio of seawater is globally uniform at any given time but has changed throughout Earth's history, influenced by the balance between continental rock weathering (adding radiogenic ⁸⁷Sr) and hydrothermal activity at mid-ocean ridges (adding non-radiogenic ⁸⁷Sr). frontiersin.org In estuarine environments, the mixing of river water (with a local, rock-derived ⁸⁷Sr/⁸⁶Sr signature) and seawater (with its global signature) creates a gradient that can be used to reconstruct past salinity and, by extension, river discharge rates and paleoclimatic conditions. nih.gov

Utilization of Strontium-Arsenate Related Materials in Environmental Remediation Technologies

The chemical affinity between strontium and arsenate, along with the properties of strontium-based compounds, has led to research into their use for environmental remediation, specifically for the removal of arsenic from contaminated water.

The removal of arsenic from water using adsorbent materials is a widely studied remediation strategy. frontiersin.org Strontium-based materials have been explored for this purpose due to the properties of the Sr²⁺ ion and its ability to form stable compounds. researchgate.net The primary mechanisms involved in arsenic immobilization by these and other materials include adsorption, surface complexation, and precipitation. mdpi.comijesd.org

Adsorption relies on the binding of arsenic species (primarily arsenate, As(V), and arsenite, As(III)) to the surface of a solid material. For many metal-oxide-based adsorbents, the mechanism involves the formation of strong bonds between surface hydroxyl (-OH) groups and the arsenic species. frontiersin.org In the case of strontium-containing materials, the positively charged Sr²⁺ ions can be effective in attracting and binding anionic pollutants like arsenate. researchgate.netresearchgate.net

Research on various adsorbents, such as biochar derived from agricultural waste, has shown effectiveness in the simultaneous removal of strontium and arsenate from water. mdpi.comijesd.org The proposed mechanisms for immobilization on such materials are multifaceted and include:

Chemical Complexation: Direct interaction between the ions and functional groups on the adsorbent's surface. mdpi.comijesd.org

Electrostatic Attraction: The attraction between positively charged sites on the adsorbent and anionic arsenic species (e.g., H₂AsO₄⁻, HAsO₄²⁻). ijesd.org

Mineral Precipitation: The formation of new, stable mineral phases on the adsorbent's surface. In systems containing both strontium and arsenate, this could involve the precipitation of this compound. mdpi.comijesd.org

The effectiveness of these mechanisms is often pH-dependent, as pH controls both the surface charge of the adsorbent and the speciation of arsenic in the water. rutgers.edu

To enhance the efficiency and capacity of arsenic removal, researchers have focused on developing advanced materials, including nanocomposites. dergipark.org.tr Nanomaterials are promising due to their high surface-area-to-volume ratio and the potential for surface functionalization, which leads to improved adsorption capacity. researchgate.netdergipark.org.tr

A notable example in this area is the development of a magnetic nanocomposite adsorbent based on polyaniline and strontium-titanium nanoparticles (MP-SrTiO₃) for the effective removal of arsenite (As(III)). researchgate.netnih.gov This material was synthesized via a simple polymerization method and demonstrated high efficiency. nih.gov The adsorption process was studied to understand its kinetics and capacity.

Table 1: Adsorption Parameters for As(III) Removal by MP-SrTiO₃ Nanocomposite

| Parameter | Model/Value | Finding |

|---|---|---|

| Adsorption Kinetics | Pseudo-first-order | The experimental data corresponded well with this model (R² > 0.99), indicating that the rate of adsorption is proportional to the number of available sites. nih.gov |

| Adsorption Isotherm | Langmuir Model | The process fitted the Langmuir model, suggesting monolayer adsorption onto a surface with a finite number of identical sites. nih.gov |

| Maximum Adsorption Capacity | 67.11 mg/g | The Langmuir model predicted a high maximum capacity for removing arsenite ions from the aqueous solution. nih.gov |

| Thermodynamics | Exothermic & Physisorption | Thermodynamic analysis indicated that the adsorption process releases heat and is based on physical forces rather than strong chemical bonds. nih.gov |

The development of such strontium-based nanocomposites highlights a promising pathway for creating robust and efficient technologies for remediating arsenic-contaminated water. researchgate.net The combination of magnetic properties (allowing for easy separation of the adsorbent from water) with the high adsorption capacity of the strontium-titanium nanocomposite structure offers significant advantages for practical applications. researchgate.netnih.gov

Microbial Approaches for Strontium Removal via Carbonate Precipitation (related Sr chemistry)

Microbially induced carbonate precipitation (MICP) represents a promising bioremediation strategy for the removal of strontium from contaminated environments. This process leverages the metabolic activities of certain bacteria to induce the precipitation of carbonate minerals, which can effectively sequester strontium ions (Sr²⁺). The core mechanism involves the generation of alkaline conditions and the production of carbonate ions by microorganisms, leading to the precipitation of minerals like calcite (calcium carbonate), into which strontium can be incorporated.

One of the most studied microbial pathways for inducing carbonate precipitation is ureolysis. nih.gov This process involves the enzymatic hydrolysis of urea (B33335) by urease-producing bacteria, such as those from the genus Sporosarcina. nih.govacs.org The breakdown of urea produces ammonia (B1221849) and carbonic acid. The ammonia subsequently hydrolyzes to form ammonium (B1175870) and hydroxide (B78521) ions, leading to a significant increase in the local pH. This alkaline environment, combined with the generated carbonate ions, creates conditions supersaturated with respect to calcium carbonate, triggering its precipitation. nih.govacs.org

Strontium, having a similar ionic radius to calcium, can be readily incorporated into the calcite crystal lattice through co-precipitation. tandfonline.com Research has demonstrated that stimulating indigenous ureolytic bacteria in contaminated sediments can significantly enhance the removal of strontium from groundwater. nih.govacs.org In studies conducted on sediments from the Sellafield nuclear site in the UK, the addition of urea led to increased pH and enhanced removal of both strontium and calcium. nih.govresearchgate.net The addition of other biostimulants like acetate, lactate, and yeast extract can further boost microbial metabolism and improve the efficiency of ureolysis and subsequent strontium and calcium removal. acs.orgresearchgate.net

Spectroscopic analysis of these sediments confirmed that strontium was incorporated into the crystal structures of calcite and another calcium carbonate polymorph, vaterite. nih.govresearchgate.net This indicates that the immobilized strontium is structurally bound within the newly formed carbonate minerals, suggesting a stable, long-term sequestration.

The effectiveness of this microbial process is highlighted in the following table, which summarizes findings from sediment microcosm studies.

| Treatment | Key Microbial Process | Primary Bacteria Implicated | Outcome | Reference |

| Urea Addition | Ureolysis | Indigenous Ureolytic Bacteria | Increased pH, enhanced Sr²⁺ and Ca²⁺ removal from groundwater. | nih.gov |

| Urea + Biostimulants (acetate/lactate, Fe(III), yeast extract) | Enhanced Ureolysis & Metabolism | Sporosarcina genus identified | Increased rate of ureolysis, leading to greater Sr and Ca removal. | acs.orgresearchgate.net |

| Stimulated Sediments | Co-precipitation with Calcium Carbonate | Indigenous Ureolytic Bacteria | Sr²⁺ incorporated into calcite and vaterite crystal structures. | nih.govresearchgate.net |

This microbial approach offers an in-situ remediation strategy that can immobilize strontium contaminants, reducing their mobility and bioavailability in the environment.

Phytoremediation Strategies for Arsenic Contamination (general context)

Phytoremediation is an environmentally sound and cost-effective technology that utilizes plants to extract, sequester, or detoxify contaminants from soil and water. osti.govut.ac.ir For arsenic contamination, which poses a significant global health risk, various phytoremediation strategies have been developed to mitigate its environmental impact. ut.ac.irmdpi.com These strategies primarily revolve around the use of plants that can accumulate high concentrations of arsenic in their tissues, a process known as phytoextraction.

A key element in arsenic phytoremediation is the selection of appropriate plant species. ut.ac.ir The most effective plants are "hyperaccumulators," which can tolerate and accumulate exceptionally high levels of contaminants. The brake fern, Pteris vittata, is a well-documented arsenic hyperaccumulator. mdpi.com This fern can absorb large quantities of arsenic from the soil and translocate it to its above-ground biomass, primarily the fronds. Research has shown that planting Pteris vittata can remove significant amounts of arsenic from contaminated soil annually. mdpi.com

The general mechanism of arsenic uptake by plants involves several steps. Arsenate, the more common form of arsenic in aerobic soils, is taken up by plant roots through phosphate transporters. mdpi.com Once inside the plant, it can be translocated to the shoots. researchgate.net To enhance tolerance and accumulation, some plants can convert arsenate to the more toxic form, arsenite, which is then sequestered in vacuoles, effectively isolating it from cellular processes. osti.gov

To improve the efficiency of phytoremediation, several advanced strategies are being explored:

Genetic Engineering: Scientists are working to develop transgenic plants with enhanced arsenic uptake, translocation, and sequestration capabilities. osti.gov This involves overexpressing genes that control transport proteins and enzymes responsible for arsenic metabolism. osti.govmdpi.com For example, expressing bacterial arsenate reductase genes in plants can enhance the conversion of arsenate to arsenite, a crucial step for vacuolar sequestration. osti.gov

Microbe-Assisted Phytoremediation: The use of soil microbes in conjunction with plants can boost phytoremediation efficiency. Certain bacteria can alter the chemical form of arsenic in the soil, making it more available for plant uptake.

Agronomic Practices: Techniques like intercropping hyperaccumulating plants with crop plants can help reduce the arsenic toxicity to the crops. mdpi.com For instance, while Pteris vittata effectively removes arsenic, it has no economic value. mdpi.com A strategy could involve initially planting the fern to rapidly decrease bioavailable arsenic, followed by planting an economic crop like maize, which has low arsenic accumulation in its edible parts. mdpi.com

The ultimate goal of phytoextraction is to remove the arsenic-laden plant biomass from the site, thereby permanently removing the contaminant from the soil. osti.gov While challenges such as the long timeframes required for significant remediation and the disposal of contaminated biomass remain, phytoremediation offers a sustainable approach to managing arsenic-contaminated sites. ut.ac.irmdpi.com

| Strategy | Description | Example/Mechanism | Reference |

| Phytoextraction | Use of plants to absorb contaminants from soil and translocate them to harvestable shoots. | The fern Pteris vittata accumulates high concentrations of arsenic in its fronds. | mdpi.com |

| Genetic Engineering | Modifying plants to enhance their ability to uptake, translocate, and tolerate arsenic. | Expression of bacterial arsenate reductase genes to convert arsenate to arsenite for vacuolar storage. | osti.gov |

| Sustainable Harvesting | Combining phytoremediation with agricultural production. | Planting Pteris vittata to lower soil arsenic, followed by planting maize for crop production and continued, slower remediation. | mdpi.com |

| Enhanced Uptake | Arsenic, as arsenate, is taken into plant roots via phosphate transport systems. | Plants absorb arsenate from the soil, which is then moved to the shoots for storage. | mdpi.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.